Antitumor Activity of Cu(II) Complex of AHTD-Derived Schiff Base vs. Free Ligand Against HepG2 Cells
The Cu(II) complex of the Schiff base ligand derived from condensation of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (AHTD) with o-phenylenediamine exhibited significantly enhanced antitumor activity compared to the free ligand against HepG2 human hepatocellular carcinoma cells [1]. The Cu(II) complex demonstrated an IC50 of 11.8 µg/mL, representing a 2.8-fold improvement in potency relative to the free Schiff base ligand (IC50 = 33.2 µg/mL) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against HepG2 cell line |
|---|---|
| Target Compound Data | Cu(II) complex of AHTD-derived Schiff base: IC50 = 11.8 µg/mL |
| Comparator Or Baseline | Free AHTD-derived Schiff base ligand: IC50 = 33.2 µg/mL |
| Quantified Difference | 2.8-fold lower IC50 (greater potency) for Cu(II) complex vs. free ligand |
| Conditions | HepG2 human hepatocellular carcinoma cell line; MTT assay |
Why This Matters
This demonstrates that the AHTD-derived Schiff base ligand, when complexed with Cu(II), yields measurable antitumor activity that is quantifiably superior to the uncomplexed ligand, providing a rationale for selecting this specific precursor for metallodrug development.
- [1] Abdel-Rahman, L.H., et al. (2019). Synthesis, spectroscopic studies, DFT calculations, antimicrobial and antitumor activity of tridentate NNO Schiff base metal complexes based on 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. Journal of Molecular Structure, 1196, 805-818. View Source
